N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide

anticancer metal complex thiosemicarbazide

Researchers requiring precise N-alkyl substitution in acylthiosemicarbazide ligands often face supply inconsistency, compromising SAR reproducibility. This N-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide (CAS 329777-53-9) eliminates that variability with a defined pharmacophore critical for target engagement. - Quantifiable Activity: Acts as a ligand precursor for Mn(II), Co(II), and Ni(II) complexes with demonstrated IC50 values (20 µM) against Dalton’s lymphoma cells, exhibiting a 2-fold activity difference versus N-cyclohexyl analogs. - Validated Utility: Structurally confirmed as a key intermediate in condensation reactions yielding hydrazonothiazolidinyl acetates, enabling compound library expansion. - Quality Assurance: Supplied with rigorous analytical certification to ensure identity and purity for consistent assay performance and downstream synthetic applications.

Molecular Formula C9H13N3OS2
Molecular Weight 243.4 g/mol
CAS No. 329777-53-9
Cat. No. B3125855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide
CAS329777-53-9
Molecular FormulaC9H13N3OS2
Molecular Weight243.4 g/mol
Structural Identifiers
SMILESCCCNC(=S)NNC(=O)C1=CC=CS1
InChIInChI=1S/C9H13N3OS2/c1-2-5-10-9(14)12-11-8(13)7-4-3-6-15-7/h3-4,6H,2,5H2,1H3,(H,11,13)(H2,10,12,14)
InChIKeyLDZDESRZOOWKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Propyl-2-(2-Thienylcarbonyl)-1-Hydrazinecarbothioamide: Technical Specifications & Procurement


N-Propyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide (CAS 329777-53-9, molecular formula C9H13N3OS2, molecular weight 243.35 g/mol) is a thiophene-substituted acylthiosemicarbazide derivative, functioning as an N-substituted hydrazinecarbothioamide [1]. This compound serves as a versatile intermediate and synthon in medicinal chemistry and materials science, distinguished by its N-propyl substitution and the critical 2-thienylcarbonyl pharmacophore that dictates target engagement and downstream biological activity in structure-activity relationship (SAR) studies [2].

Substitution Warning: N-Propyl-2-(2-Thienylcarbonyl)-1-Hydrazinecarbothioamide


Generic substitution within the hydrazinecarbothioamide class is technically invalid due to the established structure-activity relationship (SAR) demonstrating that the 2-arylcarbonyl moiety is absolutely critical for biological function, while N-alkyl substituents confer distinct solubility, crystallization, and metabolic stability profiles that directly impact downstream synthetic utility and assay performance [1]. Direct head-to-head comparison reveals that the N-propyl analog exhibits a quantifiable 2-fold difference in anticancer activity (IC50 20 µM) relative to the N-cyclohexyl analog (IC50 20 µM vs. 10 µM Co complex), confirming that even subtle N-alkyl chain variations yield divergent biological outcomes that cannot be predicted or replicated by interchangeable analogs [2].

Product-Specific Evidence: N-Propyl-2-(2-Thienylcarbonyl)-1-Hydrazinecarbothioamide


Anticancer Activity vs. N-Cyclohexyl Hydrazinecarbothioamide

The N-propyl hydrazinecarbothioamide ligand demonstrates measurable, dose-dependent anticancer activity that is distinct from the N-cyclohexyl analog. When complexed with transition metals, the N-propyl variant yields complexes with IC50 values that are 2-fold higher (20 µM) than the most potent N-cyclohexyl-derived Ni(II) complex (IC50 5 µM), confirming that N-alkyl chain length directly modulates anticancer efficacy in Dalton‘s lymphoma (DL) cancer cell lines [1].

anticancer metal complex thiosemicarbazide

2-Thienylcarbonyl Moiety: Critical Pharmacophore

Structure-activity relationship (SAR) studies on N-substituted-2-arylcarbonylhydrazinecarbothioamides demonstrate that the 2-arylcarbonyl moiety is absolutely critical for biological activity, while the N-alkyl side chain (such as N-propyl) exhibits relatively lower sensitivity to variation but still influences potency magnitude. The target compound‘s 2-thienylcarbonyl group is essential for target engagement, whereas the N-propyl chain provides a defined, reproducible chemical handle for further derivatization and metal coordination [1].

SAR pharmacophore endoplasmic reticulum stress

Thiazolidinone and Heterocyclic Library Synthesis

N-Substituted-(thiophene-2-carbonyl)hydrazinecarbothioamides, including the N-propyl derivative, serve as key intermediates for the synthesis of (Z)-methyl-2-[(Z)-3-substituted-4-oxo-2-(thiophene-2-carbonyl)-hydrazonothiazolidin-5-ylidene]acetates via condensation with dimethylacetylenedicarboxylate. The reaction proceeds with unambiguous structural confirmation by single-crystal X-ray crystallography, establishing the target compound as a validated building block for diverse heterocyclic scaffolds [1].

synthetic intermediate thiazolidinone heterocyclic chemistry

Physicochemical Differentiation from Analogs

The target compound possesses a unique molecular identity defined by its molecular formula C9H13N3OS2 and molecular weight 243.35 g/mol, distinguishing it from structurally similar hydrazinecarbothioamides including the N-ethyl analog (C8H11N3OS2, MW 229.32 g/mol) and the unsubstituted hydrazinecarbothioamide core (C4H11N3S, MW 133.22 g/mol). This distinct molecular weight and elemental composition enable precise identification via mass spectrometry and elemental analysis, ensuring unambiguous lot verification and eliminating the risk of misidentification during procurement [1].

molecular properties physicochemical procurement specification

Crystal Packing and Hydrogen Bonding Profiles

Crystallographic analysis of structurally related thiophene-carbonyl hydrazinecarbothioamides reveals defined intermolecular N-H···O hydrogen bonding networks and C-H···π interactions that stabilize crystal packing, as demonstrated by Hirshfeld surface analysis and DFT calculations on 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide. The HOMO-LUMO energy gap of 2.869 eV indicates specific electronic properties that influence solid-state behavior and potential optoelectronic applications. While direct data for the N-propyl analog is not available, this class-level evidence establishes that the hydrazinecarbothioamide scaffold exhibits predictable and tunable crystal packing characteristics relevant for formulation and materials science [1].

crystal structure Hirshfeld surface analysis DFT

Application Scenarios: N-Propyl-2-(2-Thienylcarbonyl)-1-Hydrazinecarbothioamide


Metal-Based Anticancer Drug Discovery

Use as a ligand precursor for the synthesis of transition metal complexes (Mn(II), Co(II), Ni(II)) evaluated against Dalton‘s lymphoma (DL) cancer cell lines, with quantifiable IC50 differences relative to N-cyclohexyl analogs informing structure-activity relationship studies [1]. The N-propyl substitution provides a specific metal coordination environment distinct from bulkier N-cyclohexyl analogs.

Thiazolidinone-Based Heterocyclic Library Synthesis

Employ as a key intermediate in condensation reactions with dimethylacetylenedicarboxylate to generate structurally confirmed (Z)-methyl-2-[(Z)-3-substituted-4-oxo-2-(thiophene-2-carbonyl)-hydrazonothiazolidin-5-ylidene]acetates, with crystal structure validation supporting compound library expansion [2].

SAR of Endoplasmic Reticulum Stress Modulators

Utilize as a reference compound in SAR studies evaluating the critical contribution of the 2-arylcarbonyl (thienylcarbonyl) moiety to anti-endoplasmic reticulum stress activity, while assessing the modulatory effect of N-propyl substitution on potency and selectivity [3].

Crystal Engineering and Solid-State Characterization

Investigate as a member of the thiophene-carbonyl hydrazinecarbothioamide class for crystal packing studies utilizing Hirshfeld surface analysis and DFT calculations, with defined HOMO-LUMO gap (class-level ~2.869 eV) informing potential optoelectronic or semiconductor applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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